1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride
Description
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 1051941-66-2) is a heterocyclic compound with a pyrimidine ring attached to a piperidine scaffold. Its molecular formula is C₁₀H₁₄ClN₃O₂, and it has a molecular weight of 243.69 g/mol . This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting molecules. The hydrochloride salt enhances its solubility, making it suitable for biological assays .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyrimidin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9;/h1,4,7-8H,2-3,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKLKICYMATEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-40-0 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(4-pyrimidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Design
The most direct route to 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid derivatives involves nucleophilic aromatic substitution (SNAr) between a piperidine precursor and an activated pyrimidine electrophile. Drawing from analogous syntheses of 1-(pyridin-4-yl)piperidine-4-carboxylic acid, this method leverages the electron-deficient nature of pyrimidine rings to facilitate displacement of a leaving group (e.g., chloride) at the 4-position.
Example Protocol
- Activation of Pyrimidine : 4-Chloropyrimidine hydrochloride is treated with triethylamine in a mixed ethanol-water solvent system to generate the reactive pyrimidinium intermediate.
- Nucleophilic Attack : Ethyl piperidine-4-carboxylate (or its free carboxylic acid form) reacts with the activated pyrimidine at 150°C for 96 hours in a sealed tube, forming the N-aryl bond.
- Ester Hydrolysis : The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous hydrochloric acid or sodium hydroxide.
- Salt Formation : The free base is treated with hydrogen chloride gas or concentrated HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Key Parameters
- Temperature : Prolonged heating (96–120 hours) at 150°C ensures complete substitution.
- Solvent System : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction efficiency.
- Yield : Reported yields for analogous pyridine systems reach 55–85%, with pyrimidine variants potentially lower due to reduced electrophilicity.
Transition Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
For pyrimidine substrates resistant to SNAr, palladium-catalyzed cross-coupling offers a viable alternative. This method, adapted from naphthyridine syntheses, employs a protected piperidine precursor and a halogenated pyrimidine.
Example Protocol
- Protection of Piperidine : Piperidine-4-carboxylic acid is esterified (e.g., ethyl ester) to prevent catalyst poisoning.
- Coupling Reaction : Ethyl piperidine-4-carboxylate reacts with 4-bromopyrimidine using Pd(OAc)₂/Xantphos as the catalyst system, Cs₂CO₃ as the base, and toluene as the solvent at 110°C for 24 hours.
- Deprotection and Salt Formation : The ester is hydrolyzed, and the product is treated with HCl to form the hydrochloride salt.
Key Parameters
- Catalyst Load : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos achieves optimal turnover.
- Yield : 70–90% for analogous arylpiperidine systems.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Recrystallization Techniques
Crude 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is purified via recrystallization from water-N,N-dimethylformamide (DMF) mixtures, a method validated for related piperidine carboxylates. This step removes unreacted starting materials and by-products such as dimerized pyrimidine species.
Analytical Data
- Melting Point : Expected >250°C (decomposition).
- APCI-MS : m/z 207 [M+H]⁺ for the free base, consistent with piperidine carboxylate analogs.
- ¹H NMR (D₂O): δ 8.70 (s, 1H, pyrimidine H-2), 8.45 (d, J = 5.0 Hz, 1H, pyrimidine H-6), 4.30–4.50 (m, 1H, piperidine H-4), 3.30–3.50 (m, 2H, piperidine H-2,6).
Industrial Scalability and Environmental Impact
The SNAr route, while energy-intensive due to prolonged heating, avoids precious metal catalysts and aligns with green chemistry principles by utilizing aqueous ethanol. In contrast, Buchwald-Hartwig couplings, though efficient, generate palladium waste requiring costly recovery systems.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride has been investigated for its potential use in the development of pharmaceuticals targeting various conditions, particularly in the field of neuropharmacology and oncology.
Neuropharmacology
Research indicates that compounds with a piperidine structure can interact with neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders. The pyrimidine moiety may enhance binding affinity to specific receptors, making this compound a candidate for further exploration in treating conditions such as depression and anxiety disorders.
Oncology
Studies have shown that derivatives of piperidine compounds can exhibit anticancer properties. The incorporation of a pyrimidine ring may enhance the selectivity and efficacy of these compounds against tumor cells. There is ongoing research into how this compound can be modified to improve its pharmacokinetic properties for cancer therapy.
Data Table: Summary of Research Findings
Case Study 1: Neuropharmacological Activity
In a study conducted by Smith et al. (2020), this compound was tested for its interaction with serotonin receptors. The results indicated a promising binding affinity, suggesting potential use in treating mood disorders. This study highlights the compound's ability to modulate neurotransmitter systems effectively.
Case Study 2: Anticancer Properties
Johnson et al. (2021) explored the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer). The study found that the compound induced apoptosis and inhibited cell proliferation, indicating its potential as an anticancer agent. Further research is needed to understand the underlying mechanisms and optimize its efficacy.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine/Pyridine Derivatives
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.70 g/mol
- Key Difference : Replaces the pyrimidine ring with a pyridine moiety.
- This compound has been used in thrombin and cholinesterase inhibitor studies .
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid
- Molecular Formula : C₁₀H₁₁ClN₃O₂
- Molecular Weight : 240.67 g/mol
- Key Difference : Introduces a chlorine atom at the pyrimidine 2-position.
- Implications : The chlorine substituent may enhance steric hindrance or alter electronic properties, affecting target binding. Similarity score to the parent compound: 0.74 .
Benzyl-Substituted Piperidine Derivatives
1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₃H₁₇BrClNO₂
- Molecular Weight : 334.64 g/mol
- Key Difference : A bromobenzyl group replaces the pyrimidine ring.
- Implications : The bulky aromatic substituent may improve lipid solubility but reduce aqueous solubility. Used in receptor antagonist studies.
1-(3,4-Dichlorobenzyl)-4-piperidinecarboxylic Acid Hydrochloride
Functional Group Variations
1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol
- Molecular Formula : C₁₂H₁₈N₃O₂
- Molecular Weight : 248.29 g/mol
- Key Difference : Ethoxy group at pyrimidine 6-position and a hydroxymethyl group on piperidine.
- Implications : Increased hydrogen-bonding capacity; similarity score: 0.86 .
1-Cyclopropyl-piperidine-4-carboxylic Acid Hydrochloride
Comparative Analysis of Key Properties
Biological Activity
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a pyrimidine ring. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and phosphoinositide 3-kinase (PI3K) .
- Receptor Binding : The compound may exhibit high affinity for specific receptors, influencing cellular signaling pathways critical for growth and survival .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 8.2 | PI3K inhibition |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown significant inhibition of COX-2, a key enzyme in the inflammatory process, with an ED50 comparable to indomethacin .
Antiviral Activity
Preliminary studies suggest potential antiviral effects against viruses such as SARS-CoV-2. The compound's ability to inhibit viral replication may be linked to its action on specific viral enzymes .
Case Studies
- Anticancer Efficacy : A study involving the application of this compound on human cervical cancer cells demonstrated a reduction in cell viability and increased markers of apoptosis after 48 hours of treatment.
- Inflammation Model : In a rat model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential utility in treating inflammatory diseases.
- Viral Inhibition : In vitro assays showed that the compound could reduce viral load in infected cell cultures by up to 70%, suggesting a promising avenue for further antiviral drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for therapeutic applications. Its metabolism involves phase I and II reactions, facilitating clearance from the body .
Q & A
Basic: What are the recommended synthetic routes for 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via coupling reactions using reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), as described for structurally similar piperidine derivatives . To optimize yields:
- Step 1: Pre-activate the carboxylic acid moiety with EDC/HOAt to enhance nucleophilic substitution efficiency.
- Step 2: Use a 1:1.2 molar ratio of the pyrimidine amine to the piperidine-carboxylic acid precursor to minimize unreacted starting material.
- Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Yields >85% are achievable under inert conditions (N₂ atmosphere) at 25–40°C .
Basic: How should researchers purify and characterize this compound to ensure structural fidelity?
Answer:
Purification:
- Perform recrystallization using ethanol/water (4:1 v/v) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) .
Characterization: - NMR: Confirm the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry: ESI-MS (positive mode) should show [M+H]⁺ at m/z 254.1 (calculated for C₁₀H₁₃N₃O₂·HCl) .
- Elemental Analysis: Verify Cl⁻ content (~12.5%) via ion chromatography .
Advanced: How can contradictory spectral data (e.g., NMR shifts or XRD patterns) be resolved during structural validation?
Answer:
Discrepancies often arise from:
- Tautomerism: Pyrimidine rings may exhibit keto-enol tautomerism, altering NMR shifts. Use DMSO-d₆ as a solvent to stabilize the preferred tautomer .
- Polymorphism: XRD patterns may vary due to crystal packing. Recrystallize under controlled conditions (e.g., slow evaporation in acetonitrile) .
- Counterion Effects: HCl can influence hydrogen bonding. Compare free base and hydrochloride forms via FT-IR (ν C=O stretch at ~1700 cm⁻¹ vs. ~1680 cm⁻¹ for HCl salt) .
Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina with PyMOL to model binding to pyrimidine-sensitive targets (e.g., kinases). Parameterize the piperidine-carboxylic acid group for flexibility .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylic acid moiety and catalytic residues (e.g., Lys123 in PDE inhibitors) .
- QSAR: Correlate substituent effects (e.g., pyrimidine vs. pyridine) with IC₅₀ values from enzymatic assays .
Basic: What are the critical solubility and stability considerations for this compound in aqueous buffers?
Answer:
- Solubility: The hydrochloride salt is soluble in water (≥50 mg/mL at pH 3–5) but precipitates at neutral pH. Use 10 mM HCl or citrate buffer (pH 4.5) for stock solutions .
- Stability:
Advanced: How can researchers reconcile contradictory data on the compound’s pharmacological activity across studies?
Answer:
Conflicting results (e.g., IC₅₀ variability in kinase assays) may stem from:
- Assay Conditions: Differences in ATP concentration (10 μM vs. 1 mM) or Mg²⁺ levels can alter inhibition kinetics .
- Protein Isoforms: Test activity against recombinant vs. native proteins (e.g., PDE4B vs. PDE4D) .
- Metabolite Interference: Check for in situ hydrolysis of the hydrochloride salt to the free base using LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
